3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the following steps:
Preparation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the sulfonylation of 2,5-dimethylphenyl with a suitable sulfonyl chloride.
Formation of Pyridine Intermediate: The pyridine ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).
Coupling Reaction: The piperidine and pyridine intermediates are coupled using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different positions, depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH), and solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Material Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can serve as a probe for studying biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the sulfonyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 3-Bromo-2-((1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Uniqueness
3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the specific positioning of the bromine atom and the sulfonyl group, which can significantly impact its chemical reactivity and biological activity. The presence of the piperidine moiety also adds to its distinctiveness, providing opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
3-bromo-2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-13-5-6-14(2)17(12-13)25(22,23)21-10-7-15(8-11-21)24-18-16(19)4-3-9-20-18/h3-6,9,12,15H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXCFZZNBOOLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.